molecular formula C12H16BrFO B7816082 2-Bromo-4-fluoro-1-(hexyloxy)benzene

2-Bromo-4-fluoro-1-(hexyloxy)benzene

Cat. No.: B7816082
M. Wt: 275.16 g/mol
InChI Key: QCXPMIFQSSGQSO-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-1-(hexyloxy)benzene is an organic compound with the molecular formula C12H16BrFO It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and hexyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(hexyloxy)benzene typically involves the substitution reactions on a benzene ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a hexyloxy group is introduced to a bromofluorobenzene derivative. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This may involve continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(hexyloxy)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound where the bromine atom is replaced by an aryl group.

Scientific Research Applications

2-Bromo-4-fluoro-1-(hexyloxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-4-fluoro-1-(hexyloxy)benzene in chemical reactions typically involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates nucleophilic substitution reactions. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-1-(hexyloxy)benzene is unique due to the presence of the hexyloxy group, which can impart different physical and chemical properties compared to its simpler analogs. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Properties

IUPAC Name

2-bromo-4-fluoro-1-hexoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrFO/c1-2-3-4-5-8-15-12-7-6-10(14)9-11(12)13/h6-7,9H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCXPMIFQSSGQSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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